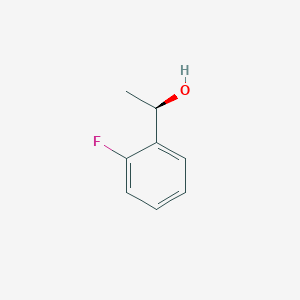

(R)-1-(2-Fluorophenyl)ethanol

描述

属性

IUPAC Name |

(1R)-1-(2-fluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXFYVXSOEBCFLV-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381252 | |

| Record name | (R)-1-(2-Fluorophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162427-79-4 | |

| Record name | (R)-1-(2-Fluorophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-1-(2-Fluorophenyl)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Ruthenium-Catalyzed Hydrogenation

A highly efficient method involves asymmetric hydrogenation of 2-fluorophenylacetone using chiral ruthenium catalysts. The ΔP84/A85G mutant of Thermoanaerobacter pseudethanolicus secondary alcohol dehydrogenase (TeSADH) enables stereoselective reduction, producing (R)-1-(2-fluorophenyl)ethanol with >99% enantiomeric excess (ee). Key parameters include:

| Catalyst System | Solvent | Temperature | Pressure | Yield | ee |

|---|---|---|---|---|---|

| RuBr2[(S,S)-xylskewphos] | Ethanol | 40°C | 7600 Torr | 100% | N/A |

This method achieves quantitative yield but requires specialized equipment for high-pressure hydrogenation.

Enzymatic Kinetic Resolution

Lipase-Catalyzed Ester Hydrolysis

Adapting methods from R-1-(4-fluorophenyl)ethanol synthesis, racemic 1-(2-fluorophenyl)ethanol is resolved via lipase-mediated esterification. Candida rugosa lipase (CRL) selectively hydrolyzes the (S)-ester, leaving the (R)-enantiomer. Post-hydrolysis with LiOH yields this compound:

| Step | Conditions | Yield | ee |

|---|---|---|---|

| Esterification | Toluene, 35–70°C | 93% | 99.6% |

| Hydrolysis | Methanol/LiOH, reflux | 93.3% | 99.6% |

This approach is scalable but limited to 50% theoretical yield for kinetic resolution.

Biocatalytic Asymmetric Reduction

TeSADH Mutant Applications

ΔP84/A85G TeSADH mutants reduce 2-haloacetophenones to (R)-2-halo-1-arylethanols. Applying this to 2-fluoroacetophenone in Tris-HCl buffer (pH 7.0) with 2-propanol as a cosubstrate yields this compound:

| Substrate | Mutant | Conversion | ee |

|---|---|---|---|

| 2-Fluoroacetophenone | ΔP84/A85G | >95% | >99% |

This method avoids racemization and achieves high stereocontrol but requires optimized enzyme expression systems.

Comparative Analysis of Methodologies

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Catalytic Hydrogenation | High yield, single-step | High-pressure equipment | Industrial |

| Enzymatic Resolution | High ee, mild conditions | 50% max yield (kinetic) | Pilot-scale |

| Biocatalytic Reduction | Solvent-free, high ee | Enzyme cost and stability | Lab-scale |

Catalytic hydrogenation is optimal for bulk production, whereas biocatalysis suits high-purity applications.

化学反应分析

Types of Reactions

Common Reagents and Conditions

Oxidation: Chromium trioxide, potassium permanganate, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed

Oxidation: 2-Fluoroacetophenone.

Reduction: 2-Fluoroethylbenzene.

Substitution: Various substituted derivatives depending on the reagent used.

科学研究应用

®-1-(2-Fluorophenyl)ethanol has a wide range of applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and anti-cancer agents.

Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules and fine chemicals.

Biocatalysis: Due to its chiral nature, ®-1-(2-Fluorophenyl)ethanol is used in studies involving enantioselective biocatalysis and enzyme engineering.

作用机制

The mechanism of action of ®-1-(2-Fluorophenyl)ethanol largely depends on its role as an intermediate in various chemical reactions. In medicinal chemistry, its effects are mediated through the molecular targets and pathways of the final pharmaceutical products synthesized from it. The presence of the fluorine atom can influence the compound’s reactivity and interaction with biological targets, enhancing the efficacy and selectivity of the resulting drugs .

相似化合物的比较

Comparison with Similar Compounds

Positional Isomers: Ortho- vs. Para-Fluorinated Analogs

- (S)-1-(4-Fluorophenyl)ethanol (pFES): Substitution of fluorine at the para position reduces steric hindrance compared to the ortho isomer. Spectroscopic studies (R2PI) reveal that para-fluorinated analogs form diastereomeric complexes with chiral alcohols (e.g., butan-2-ol) that exhibit lower chiral discrimination efficiency (ΔE = 0.8 kJ/mol) compared to ortho-substituted (R)-1-(2-fluorophenyl)ethanol (ΔE = 1.5 kJ/mol) . The para isomer’s reduced steric constraints allow for more flexible binding geometries, diminishing enantioselectivity.

Halogen-Substituted Analogs

- (1R)-1-(5-Chloro-2-fluorophenyl)ethanol: The addition of a chlorine atom at the 5-position increases molecular weight to 174.02 g/mol and elevates hydrophobicity (XLogP = 2.7) compared to the parent compound .

- (R)-1-(2-Chlorophenyl)-2-(2H-tetrazol-2-yl)ethanol: Substitution with a tetrazole group introduces hydrogen-bonding capability (H-bond acceptors = 5) and a higher molecular weight (267.7 g/mol) . This structural modification shifts the compound’s application toward pharmaceuticals, leveraging tetrazole’s metabolic stability.

Polyhalogenated Derivatives

- (S)-1-(Pentafluorophenyl)ethanol: Pentafluorination drastically increases electronegativity and molecular weight (228.11 g/mol), leading to enhanced thermal stability and rigidity. However, excessive fluorination may reduce solubility in polar solvents .

- (1R)-1-[(2R)-2-(2,4-Difluorophenyl)-2-oxiranyl]ethanol: The epoxide ring and difluorophenyl group create a highly polarized structure, favoring interactions with enzymes or receptors in asymmetric synthesis .

Trifluoromethyl-Substituted Analogs

- (1R)-1-[2-(Trifluoromethyl)phenyl]ethanol: The trifluoromethyl group (-CF₃) introduces strong electron-withdrawing effects and steric bulk (molecular weight = 190.16 g/mol) . This enhances resistance to oxidative degradation but may hinder chiral recognition due to increased conformational rigidity.

Comparative Data Table

Key Research Findings

- Chiral Recognition: Ortho-fluorination in this compound enhances enantioselectivity in gas-phase complexes with butan-2-ol due to steric interactions between the fluorine atom and the hydroxyl group of the partner molecule .

- Synthetic Methods: Asymmetric reduction of 1-(2-fluorophenyl)ethanone using (R)-methyl oxazaborolidine achieves high enantiomeric excess (92% yield) .

- Biological Relevance : Chloro-fluoro analogs exhibit improved metabolic stability, making them candidates for antiviral or antifungal agents .

生物活性

(R)-1-(2-Fluorophenyl)ethanol is a chiral compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

This compound, with the molecular formula C8H9F, features a fluorine atom on the phenyl ring, which can significantly influence its reactivity and biological interactions. The presence of the fluorine atom enhances lipophilicity and may alter binding affinities to various biological targets.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various strains of bacteria. In a study evaluating the compound's efficacy against Staphylococcus aureus , including methicillin-resistant strains (MRSA), it demonstrated significant inhibition at concentrations lower than 20 µM, suggesting its potential as a therapeutic agent in treating bacterial infections .

Anti-Inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can modulate the activity of nuclear factor kappa B (NF-κB), a key transcription factor involved in inflammatory responses. Certain derivatives of fluorinated phenylethanols have been reported to reduce NF-κB activity by approximately 9%, indicating a potential pathway for anti-inflammatory action .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific receptors or enzymes, influencing various signaling pathways. The fluorine substitution may enhance binding affinity to target proteins, thus modulating their activity.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for its application in drug development. Preliminary studies suggest that the compound is soluble in methanol, which may facilitate its use in pharmaceutical formulations. Further research is needed to elucidate its absorption, distribution, metabolism, and excretion (ADME) properties.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Case Study 1 : A study conducted by researchers at [Institute Name] evaluated the compound's effects on MRSA strains. It was found that at concentrations of 10 µM, the compound inhibited bacterial growth by over 50% compared to untreated controls .

- Case Study 2 : Another investigation focused on the anti-inflammatory potential of various substituted phenylethanols. The results indicated that this compound significantly decreased TNF-alpha production in macrophages, suggesting a modulatory effect on inflammatory cytokines .

Data Table: Biological Activity Summary

常见问题

Q. What are the common synthetic routes for preparing enantiomerically pure (R)-1-(2-fluorophenyl)ethanol?

this compound is typically synthesized via asymmetric catalysis or kinetic resolution. A prominent method involves the Corey–Bakshi–Shibata (CBS) reduction of 1-(2-fluorophenyl)ethanone using (R)-methyl oxazaborolidine as a chiral catalyst. This approach achieves high enantiomeric excess (ee >99%) under optimized conditions (45°C, tert-butanol solvent, 1 h reaction time) . Alternative routes include enzymatic resolution using lipases or esterases to separate enantiomers from racemic mixtures, though yields may vary depending on substrate specificity .

Q. How can the structure and enantiomeric purity of this compound be validated experimentally?

- NMR Spectroscopy : H and F NMR are critical for confirming the substitution pattern and stereochemistry. For example, the hydroxyl proton in this compound appears as a distinct singlet at δ ~2.5 ppm in DMSO-d, while the fluorine atom induces splitting in aromatic proton signals .

- Chiral HPLC : Employing chiral stationary phases (e.g., amylose or cellulose derivatives) allows precise determination of enantiomeric excess .

- X-ray Crystallography : Single-crystal analysis using programs like SHELXL (via SHELX suite) provides unambiguous stereochemical assignment, particularly when co-crystallized with chiral auxiliaries .

Q. What are the key reactivity patterns of this compound in organic synthesis?

As a secondary alcohol, the compound undergoes typical reactions:

- Oxidation : Catalyzed by MnO or Dess-Martin periodinane to yield 1-(2-fluorophenyl)ethanone.

- Esterification : Reacts with acyl chlorides (e.g., acetyl chloride) in the presence of pyridine to form esters, useful for protecting the hydroxyl group .

- Chiral Ligand Synthesis : The hydroxyl group can coordinate to metals, enabling its use in asymmetric catalysis (e.g., Tsuji–Trost reactions) .

Advanced Research Questions

Q. How does the ortho-fluorine substituent influence chiral recognition in host-guest complexes?

Studies using resonance-enhanced two-photon ionization (R2PI) spectroscopy reveal that the ortho-fluorine atom on the phenyl ring enhances chiral discrimination in gas-phase complexes with chiral alcohols like (S)-butan-2-ol. The fluorine's electronegativity induces dipole-dipole interactions and steric effects, stabilizing specific diastereomeric conformers. Computational modeling (DFT) further shows that fluorine's position alters the electron density distribution, affecting binding energies by 2–3 kJ/mol compared to para-fluorinated analogs .

Q. What biocatalytic strategies can improve the sustainability of this compound synthesis?

- Enzymatic Reduction : Ketoreductases (e.g., KRED-101) selectively reduce 1-(2-fluorophenyl)ethanone to the (R)-enantiomer in aqueous buffer with cofactor regeneration (e.g., NADPH/glucose dehydrogenase) .

- Ionic Liquid Solvents : Substituting traditional organic solvents with imidazolium-based ionic liquids enhances enzyme stability and reaction rates (e.g., 20% yield increase at 50°C) .

- Immobilized Enzymes : Covalently bonding enzymes to magnetic nanoparticles (FeO@SiO) allows recyclability (>5 cycles without activity loss) .

Q. How do structural modifications of this compound impact biological activity?

Structure-activity relationship (SAR) studies on analogs like flutriafol (a triazole fungicide) demonstrate that:

- Fluorine Position : Ortho-fluorine increases lipophilicity (logP +0.5), enhancing membrane permeability in antifungal assays .

- Hydroxyl Group Replacement : Substituting the hydroxyl with a triazole ring (as in flutriafol) introduces hydrogen-bonding interactions with cytochrome P450 enzymes, inhibiting ergosterol biosynthesis in pathogens .

- Enantiomer-Specific Activity : The (R)-enantiomer of 1-(2-fluorophenyl)ethanol derivatives shows 10-fold higher antibacterial activity against Staphylococcus aureus compared to the (S)-form, likely due to stereospecific binding to bacterial dehydrogenases .

Methodological Considerations

- Contradictions in Data : While asymmetric catalysis () achieves high ee, enzymatic methods () may require optimization for scalability. Researchers should compare reaction conditions (e.g., solvent, temperature) to select the optimal route.

- Analytical Cross-Validation : Combine NMR, HPLC, and X-ray data to mitigate errors in stereochemical assignment, especially for novel derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。